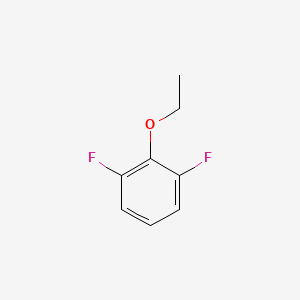

2-Ethoxy-1,3-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGGXGUIXTZGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591821 | |

| Record name | 2-Ethoxy-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946078-87-1 | |

| Record name | 2-Ethoxy-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Ethoxy-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical properties of 2-Ethoxy-1,3-difluorobenzene (CAS No. 946078-87-1). As a Senior Application Scientist, this document is crafted to deliver not just data, but actionable insights and methodologies grounded in established scientific principles. The unique substitution pattern of this aromatic ether presents specific characteristics that are of interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This guide is designed to be a self-contained resource, enabling researchers to understand, handle, and utilize this compound with a strong foundation of its physical attributes. We will also briefly touch upon its isomer, 1-Ethoxy-2,3-difluorobenzene (CAS No. 121219-07-6), to provide a comparative context.

Introduction to 2-Ethoxy-1,3-difluorobenzene: A Molecule of Interest

2-Ethoxy-1,3-difluorobenzene is a halogenated aromatic ether. The presence of two fluorine atoms on the benzene ring, flanking an ethoxy group, imparts distinct electronic properties and conformational preferences to the molecule. These features are of significant interest in the design of novel pharmaceuticals and liquid crystals, where fine-tuning of molecular interactions and properties is paramount.

The strategic placement of fluorine atoms can influence a molecule's metabolic stability, binding affinity to biological targets, and liquid crystalline properties. Therefore, a thorough understanding of the physical characteristics of 2-Ethoxy-1,3-difluorobenzene is essential for its effective application in research and development.

It is crucial to distinguish 2-Ethoxy-1,3-difluorobenzene from its isomer, 1-Ethoxy-2,3-difluorobenzene. While sharing the same molecular formula, the different substitution patterns lead to variations in their physical and chemical properties. This guide will focus on the former, with comparative data for the latter provided for clarity.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are the bedrock of its application. The following table summarizes the available and predicted physicochemical data for 2-Ethoxy-1,3-difluorobenzene. It is important to note that while some data is available from chemical suppliers, a complete experimental dataset is not publicly accessible. Therefore, some values are predicted based on computational models.

| Property | 2-Ethoxy-1,3-difluorobenzene (CAS: 946078-87-1) | 1-Ethoxy-2,3-difluorobenzene (CAS: 121219-07-6) |

| Molecular Formula | C₈H₈F₂O | C₈H₈F₂O |

| Molecular Weight | 158.15 g/mol | 158.15 g/mol [1][2] |

| Density | 1.143 g/cm³[3] | 1.1784 g/cm³[1] |

| Boiling Point | 178.467 °C[3] | 178 °C[1] |

| Flash Point | 68.018 °C[3] | 70.5 °C[1] |

| Melting Point | Not available (Predicted to be a liquid at room temperature) | Not available (Predicted to be a liquid at room temperature) |

| Refractive Index | Not available (Predicted) | 1.4670-1.4710[1] |

| Water Solubility | Not available (Predicted to be low) | 254 mg/L at 20°C[1] |

Spectroscopic Characterization: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (3H): The three protons on the benzene ring are expected to appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The chemical shifts and coupling patterns will be influenced by the two fluorine atoms and the ethoxy group.

-

Ethoxy Group Protons (5H): The ethoxy group will exhibit a characteristic ethyl pattern: a quartet for the methylene protons (-OCH₂-) deshielded by the adjacent oxygen atom (predicted around δ 4.0-4.2 ppm) and a triplet for the methyl protons (-CH₃) at a more upfield position (predicted around δ 1.3-1.5 ppm).

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbon bearing the ethoxy group will also have a distinct chemical shift. The aromatic region for fluorinated benzenes can be complex due to C-F couplings.

-

Ethoxy Group Carbons (2C): Two signals are expected for the ethoxy group: one for the methylene carbon (-OCH₂-) and one for the methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum of 2-Ethoxy-1,3-difluorobenzene is expected to show characteristic absorption bands for its functional groups:

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

-

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

-

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

-

C-O-C stretching (ether): Strong band(s) in the region of 1000-1300 cm⁻¹

-

C-F stretching: Strong band(s) in the region of 1100-1400 cm⁻¹

Mass Spectrometry (MS)

In a mass spectrum, 2-Ethoxy-1,3-difluorobenzene is expected to show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern will likely involve the loss of the ethyl group (M-29), the ethoxy group (M-45), and potentially rearrangements involving the fluorine atoms.

Experimental Protocols for Physical Property Determination

To empower researchers to independently verify and expand upon the available data, this section provides detailed, self-validating protocols for the determination of key physical properties.

Boiling Point Determination

The boiling point is a fundamental property for assessing the purity of a liquid. The Thiele tube method is a reliable technique for this determination.

Protocol:

-

Preparation: Seal one end of a capillary tube using a flame.

-

Sample Introduction: Place a small amount of 2-Ethoxy-1,3-difluorobenzene into a small test tube or fusion tube.

-

Assembly: Place the sealed capillary tube (sealed end up) into the test tube containing the sample. Attach the test tube to a thermometer.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Observation: Heat the Thiele tube gently and observe the sample. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is the boiling point.

-

Confirmation: Allow the apparatus to cool slowly and note the temperature at which the liquid just begins to enter the capillary tube. This should be close to the boiling point.

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density is a crucial parameter for quality control and for calculating molar volume. The pycnometer method provides high accuracy.

Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Weighing (Empty): Accurately weigh the empty pycnometer.

-

Filling: Fill the pycnometer with 2-Ethoxy-1,3-difluorobenzene, ensuring no air bubbles are present.

-

Weighing (Filled): Accurately weigh the filled pycnometer.

-

Temperature Control: Ensure all measurements are performed at a constant, recorded temperature.

-

Calculation: Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer.

Caption: Workflow for Density Measurement.

Refractive Index Measurement

The refractive index is a sensitive measure of a substance's purity and composition. An Abbe refractometer is commonly used for this purpose.

Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of 2-Ethoxy-1,3-difluorobenzene to the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the instrument's scale.

-

Temperature Control: Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

Caption: Workflow for Refractive Index Measurement.

Synthesis and Handling

Plausible Synthetic Route

A plausible synthesis of 2-Ethoxy-1,3-difluorobenzene would involve the Williamson ether synthesis, starting from 2,6-difluorophenol and an ethylating agent.

Reaction: 2,6-difluorophenol is deprotonated with a suitable base (e.g., potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to yield 2-Ethoxy-1,3-difluorobenzene.

Caption: Plausible Synthetic Pathway.

Safety and Handling

Based on available safety data for similar compounds, 2-Ethoxy-1,3-difluorobenzene should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be a combustible liquid. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is imperative to consult the supplier's Safety Data Sheet (SDS).

Conclusion

2-Ethoxy-1,3-difluorobenzene is a valuable compound with potential applications in various fields of chemical research. This guide has provided a comprehensive overview of its known and predicted physical properties, along with detailed protocols for their experimental determination. The significant lack of publicly available experimental spectroscopic data highlights an opportunity for further research to fully characterize this molecule. By providing a solid foundation of its physical characteristics and the means to verify them, this guide aims to facilitate the safe and effective use of 2-Ethoxy-1,3-difluorobenzene in the advancement of science and technology.

References

-

ChemBK. (2024, April 9). 2,3-Difluoroethoxybenzene 1-Ethoxy-2,3-difluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethoxy-2,3-difluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluoro-2-ethoxybenzene. Retrieved from [Link]

-

2A Biotech. (n.d.). 2-ETHOXY-1,3-DIFLUOROBENZENE. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Product Search. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 2,3-Difluoro-1-ethoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-difluoro- (CAS 372-18-9). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of difluorobenzenes.

-

ResearchGate. (2009). 1,3-Difluorobenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Journal of Materials Chemistry C. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and liquid crystal characterization of photo-switching studies on fluorine substituted azobenzene based esters. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]

-

Asian Journal of Physics. (1998). FTIR and Raman spectra of 2,4-difluorobenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). A combined experimental and theoretical FT-IR spectra of 4-ethoxy-2, 3-difluoro benzamide. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

LookChem. (n.d.). 1,3-Difluoro-2-Ethoxybenzene, 2,6-Difluorophenyl Ethyl Ether. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Ethoxy-1,3-difluorobenzene via Williamson Ether Synthesis

Abstract: This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of 2-Ethoxy-1,3-difluorobenzene, a valuable fluorinated aromatic intermediate. The core of this guide focuses on the Williamson ether synthesis, leveraging 1,3-difluorophenol as the starting material. We will dissect the mechanistic underpinnings of this SN2 reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure high yield and purity. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who require a reliable and well-understood synthetic pathway to this and similar fluorinated ethers.

Introduction and Synthetic Objective

Fluorinated aromatic compounds are of paramount importance in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into an organic molecule can significantly alter its physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 2-Ethoxy-1,3-difluorobenzene is a key building block, serving as a precursor for more complex molecular architectures.

The primary objective of this guide is to delineate a clear, reproducible, and scalable laboratory procedure for the synthesis of 2-Ethoxy-1,3-difluorobenzene starting from commercially available 1,3-difluorophenol. The chosen synthetic route is the Williamson ether synthesis, a classic yet highly effective method for forming the ether linkage.

The Synthetic Cornerstone: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, the process involves two primary steps:

-

Deprotonation: The acidic phenolic proton of 1,3-difluorophenol is abstracted by a suitable base to form a potent nucleophile, the 1,3-difluorophenoxide ion.

-

Nucleophilic Attack: The generated phenoxide ion attacks an ethyl electrophile (e.g., an ethyl halide), displacing the leaving group in a concerted fashion to form the desired 2-Ethoxy-1,3-difluorobenzene.[1][3]

Mechanistic Rationale and Selection of Reagents

The success of the Williamson synthesis hinges on the judicious selection of reagents and conditions to maximize the SN2 pathway and minimize competing side reactions, such as elimination (E2).[3][4]

-

The Nucleophile (Phenol): 1,3-difluorophenol is significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide conjugate base. This enhanced acidity means that a moderately strong base is sufficient for complete deprotonation, avoiding the need for extremely harsh conditions.

-

The Base: For aryl ether synthesis, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[4] Potassium carbonate is a cost-effective, easy-to-handle, and sufficiently strong base to deprotonate the phenol without promoting unwanted side reactions with the solvent or electrophile.

-

The Electrophile (Ethylating Agent): The electrophile must be a good SN2 substrate. Primary alkyl halides are ideal.[2] Both ethyl bromide (EtBr) and ethyl iodide (EtI) are excellent choices. While ethyl iodide has a better leaving group (I⁻ vs. Br⁻) and may react faster, ethyl bromide is less expensive and generally provides excellent yields. For this protocol, we will utilize ethyl bromide.

-

The Solvent: A polar aprotic solvent is essential for promoting SN2 reactions.[4][5] Solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal because they effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic phenoxide anion. This "naked" nucleophile is highly reactive, leading to faster reaction rates. DMF is an excellent and commonly used solvent for this transformation.[6]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating reaction monitoring and a thorough purification process to ensure the integrity of the final product.

Materials and Reagents

| Reagent | Formula | M.W. | Purity |

| 1,3-Difluorophenol | C₆H₄F₂O | 130.09 g/mol | ≥98% |

| Ethyl Bromide | C₂H₅Br | 108.97 g/mol | ≥99% |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 g/mol | ≥99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | ACS Grade |

| Deionized Water | H₂O | 18.02 g/mol | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | Granular |

| Silica Gel | SiO₂ | - | 100-200 mesh |

| Hexanes / Ethyl Acetate | - | - | HPLC Grade |

Equipment

-

Three-neck round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Synthesis Procedure

-

Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,3-difluorophenol (10.0 g, 76.9 mmol, 1.0 equiv.) and anhydrous potassium carbonate (21.3 g, 153.8 mmol, 2.0 equiv.).

-

Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the resulting suspension.

-

Reagent Addition: Add ethyl bromide (8.6 mL, 115.4 mmol, 1.5 equiv.) to the mixture dropwise via syringe at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C using a heating mantle and stir vigorously under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-16 hours. The disappearance of the 1,3-difluorophenol spot indicates completion.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 300 mL of ice-cold deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of hexanes to 5% ethyl acetate in hexanes to afford 2-Ethoxy-1,3-difluorobenzene as a pure liquid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow and Data

The entire experimental process, from initial setup to the final purified product, follows a logical and systematic workflow designed for efficiency and safety.

Caption: A flowchart illustrating the key stages of the synthesis of 2-Ethoxy-1,3-difluorobenzene.

Summary of Key Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 1,3-Difluorophenol | Phenolic precursor for ether formation. |

| Base | K₂CO₃ (2.0 equiv.) | Sufficiently strong, cost-effective, and minimizes side reactions. |

| Ethylating Agent | Ethyl Bromide (1.5 equiv.) | Excellent primary electrophile for SN2 reaction. |

| Solvent | Anhydrous DMF | Polar aprotic solvent to accelerate SN2 rate. |

| Temperature | 80 °C | Provides sufficient thermal energy without degrading reagents. |

| Reaction Time | 12-16 hours | Ensures complete conversion as monitored by TLC. |

| Expected Yield | > 85% | Based on similar reported procedures.[6] |

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

1,3-Difluorophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[7]

-

Ethyl Bromide: Is a volatile and toxic alkylating agent. It is a suspected carcinogen. Handle with extreme care.

-

N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen.

-

Potassium Carbonate: Is an irritant. Avoid inhalation of dust.

Conclusion

The Williamson ether synthesis provides a highly reliable and efficient pathway for the preparation of 2-Ethoxy-1,3-difluorobenzene from 1,3-difluorophenol. By carefully selecting a suitable base, electrophile, and a polar aprotic solvent, the SN2 reaction can be driven to completion with high yield and selectivity. The protocol described herein offers a clear, step-by-step guide for researchers, enabling the consistent production of this valuable fluorinated intermediate for further application in drug discovery and materials science.

References

-

Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

Ahmed, M. H. M. (2010). Reaction conditions and product characterization of ethoxylated products. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2006). The procedure for the synthesis of 2,3-difluoro-1-decyloxybenzene (4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Difluorophenol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. rsc.org [rsc.org]

- 7. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Ethoxy-1,3-difluorobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-1,3-difluorobenzene is a fluorinated aromatic ether that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, arising from the interplay between the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms, make it a valuable intermediate in the development of novel pharmaceuticals, liquid crystals, and agrochemicals. The strategic placement of the fluorine atoms can significantly influence molecular conformation, lipophilicity, and metabolic stability, properties of paramount importance in the design of bioactive molecules. This guide provides an in-depth analysis of the synthesis, properties, and applications of 2-Ethoxy-1,3-difluorobenzene, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 2-Ethoxy-1,3-difluorobenzene is fundamental for its application and characterization.

| Property | Value | Source |

| IUPAC Name | 2-Ethoxy-1,3-difluorobenzene | [1] |

| Synonyms | 1-Ethoxy-2,6-difluorobenzene | |

| CAS Number | 946078-87-1 | [2] |

| Molecular Formula | C8H8F2O | [1] |

| Molar Mass | 158.15 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Boiling Point | 178 °C | [3] |

| Flash Point | 70.5 °C | [3] |

| Water Solubility | 254 mg/L at 20°C | [3] |

| LogP | 2.82 at 23°C | [3] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethoxy group and a quartet for the methylene protons (OCH₂). The aromatic region will display complex multiplets due to the coupling of the aromatic protons with each other and with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will be characterized by distinct signals for the ethoxy group carbons. The aromatic carbons will show splitting due to C-F coupling. The carbon attached to the ethoxy group will be significantly shifted downfield.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal may exhibit coupling to the ortho aromatic proton.

-

IR Spectroscopy: The infrared spectrum will feature characteristic C-O-C stretching vibrations for the ether linkage, C-F stretching bands, and aromatic C-H and C=C stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethyl group and other characteristic cleavages of the aromatic ether.

Synthesis of 2-Ethoxy-1,3-difluorobenzene

The primary route for the synthesis of 2-Ethoxy-1,3-difluorobenzene is via the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of 2-Ethoxy-1,3-difluorobenzene, the synthesis would proceed from 2,6-difluorophenol and an ethylating agent.

Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis of 2-Ethoxy-1,3-difluorobenzene.

Experimental Protocol:

-

Deprotonation: To a solution of 2,6-difluorophenol in a suitable aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate or sodium hydride is added to generate the corresponding 2,6-difluorophenoxide in situ. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

-

Alkylation: An ethylating agent, such as ethyl iodide or diethyl sulfate, is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the leaving group on the ethylating agent in an Sₙ2 reaction to form the ether.

-

Work-up and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2-Ethoxy-1,3-difluorobenzene.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Ethoxy-1,3-difluorobenzene is governed by the electronic effects of its substituents. The ethoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution, while the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these effects dictates the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

The electron-donating ethoxy group is the dominant directing group, making the positions ortho and para to it the most susceptible to electrophilic attack. However, the two fluorine atoms at the 2 and 6 positions sterically hinder the ortho positions relative to the ethoxy group. Therefore, electrophilic substitution is most likely to occur at the para position (C4). A known reaction is the introduction of a halogen atom at this position under appropriate conditions.[3]

Figure 2: Mechanism of electrophilic aromatic substitution on 2-Ethoxy-1,3-difluorobenzene.

Cleavage of the Ether Linkage

The ethoxy group can be cleaved to regenerate the corresponding phenol. This can be achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). This reaction is useful if the phenol functionality is required after the difluorobenzene ring has undergone other transformations where the hydroxyl group needed to be protected.

Applications in Drug Development and Materials Science

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Difluorinated benzene derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Role in Medicinal Chemistry

While specific examples of marketed drugs containing the 2-ethoxy-1,3-difluorobenzene moiety are not prominently documented, its structural motifs are present in various biologically active compounds. The 1,3-difluoro substitution pattern is found in compounds with applications as anti-inflammatory drugs and antibacterial agents. The ethoxy group can be a key pharmacophoric feature or a precursor to a phenolic hydroxyl group, which is a common hydrogen bond donor/acceptor in drug-receptor interactions.

Figure 3: A generalized workflow for the utilization of 2-Ethoxy-1,3-difluorobenzene in drug discovery.

Applications in Liquid Crystal Synthesis

Fluorinated compounds are extensively used in the synthesis of liquid crystals due to their influence on properties such as dielectric anisotropy and viscosity. The 2-ethoxy-1,3-difluorobenzene core can be incorporated into more complex molecular architectures to tune the mesomorphic properties of the final material. The polarity and steric profile of the difluorinated ring, combined with the conformational flexibility of the ethoxy group, can be exploited to design liquid crystals with specific phase behaviors and electro-optical responses.

Safety and Handling

2-Ethoxy-1,3-difluorobenzene is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[3]

-

Eye and Skin Contact: Causes irritation. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Inhalation: May cause respiratory irritation. Work in a well-ventilated area or use a fume hood.

-

Ingestion: Harmful if swallowed.

-

Handling: Wear suitable protective clothing, gloves, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Ethoxy-1,3-difluorobenzene is a valuable and versatile fluorinated building block with significant potential in the synthesis of complex organic molecules. Its unique combination of an electron-donating ethoxy group and two electron-withdrawing fluorine atoms provides a platform for a range of chemical transformations. A thorough understanding of its synthesis, reactivity, and properties is crucial for its effective application in the design and development of new pharmaceuticals, liquid crystals, and other advanced materials. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of 2-Ethoxy-1,3-difluorobenzene in both academic and industrial research is set to increase.

References

-

ChemBK. 2,3-Difluoroethoxybenzene 1-Ethoxy-2,3-difluorobenzene. Available at: [Link]

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015.

- Thermo Fisher Scientific. (2009). Safety Data Sheet - Fluorobenzene. Available at: [A valid URL to the safety data sheet should be provided here if available].

- Sigma-Aldrich. (2023). Safety Data Sheet. Available at: [A valid URL to the safety data sheet should be provided here if available].

-

PubChem. 1-Ethoxy-2,3-difluorobenzene. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Ethoxy-1,3-difluorobenzene in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of process chemistry, formulation science, and drug development. 2-Ethoxy-1,3-difluorobenzene (CAS: 946078-87-1), an important fluorinated building block in medicinal chemistry, presents a solubility profile that dictates its handling, reaction kinetics, and purification strategies. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a predictive analysis based on its molecular structure, and a robust, self-validating experimental protocol for its quantitative determination in various organic solvents. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

In modern synthetic and medicinal chemistry, fluorinated aromatic compounds are indispensable intermediates. Their unique electronic properties often impart desirable characteristics to target molecules, such as enhanced metabolic stability and binding affinity. 2-Ethoxy-1,3-difluorobenzene is one such intermediate. A precise understanding of its solubility is not merely academic; it is a critical parameter that influences:

-

Reaction Optimization: Solvent choice dictates reactant concentration, reaction rate, and can influence pathway selectivity.

-

Purification Processes: Solubility data is essential for developing efficient crystallization, extraction, and chromatographic purification methods.

-

Formulation Development: For compounds intended for biological screening, solubility in relevant delivery vehicles is paramount.

This guide moves beyond a simple data table to explain the underlying principles and provide a framework for predicting and experimentally verifying the solubility of this compound.

Physicochemical Profile of 2-Ethoxy-1,3-difluorobenzene

To predict how a solute will behave, we must first understand its intrinsic properties. The molecular structure—a benzene ring substituted with two electronegative fluorine atoms and a moderately polar ethoxy group—creates a molecule with distinct characteristics.

| Property | Value | Source |

| CAS Number | 946078-87-1 / 121219-07-6¹ | [1][2][3] |

| Molecular Formula | C₈H₈F₂O | [1][4][5] |

| Molecular Weight | 158.15 g/mol | [1][4][5] |

| Appearance | Clear, colorless liquid | [5] |

| Density | ~1.178 g/cm³ at 20°C | [4][5][6] |

| Boiling Point | ~178 - 179.9 °C | [4][5][6] |

| Flash Point | 70.5 °C | [4][5][6] |

| Water Solubility | 254 mg/L at 20°C (Sparingly soluble) | [4][5][6] |

| LogP (Octanol-Water) | 2.82 at 23°C | [4][5][6] |

¹Note: The CAS number 121219-07-6 refers to the isomer 1-Ethoxy-2,3-difluorobenzene, which has very similar physical properties.

The low water solubility and a LogP value of 2.82 clearly indicate that the compound is significantly lipophilic, or "fat-loving".[4][5][6] This is the foundational piece of data for predicting its behavior in organic solvents.

Theoretical Principles & Predicted Solubility Profile

The guiding principle of solubility is "like dissolves like".[7][8][9][10] This means that solutes dissolve best in solvents that have similar intermolecular forces. The solubility of a substance is determined by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[11]

Molecular Analysis of 2-Ethoxy-1,3-difluorobenzene:

-

Polarity: The C-F and C-O bonds are polar. However, the symmetrical placement of the two fluorine atoms relative to the ethoxy group results in a molecule with a moderate overall dipole moment. It is not strongly polar.

-

Hydrogen Bonding: The ether oxygen has lone pairs and can act as a hydrogen bond acceptor. It lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[8]

-

Van der Waals Forces: The aromatic ring provides a large, nonpolar surface area, leading to significant London dispersion forces.

Based on this analysis, we can predict its solubility in different classes of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The dominant intermolecular forces are London dispersion forces, which are strong between the aromatic ring of the solute and these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Very High / Miscible | These solvents have dipole-dipole interactions that can engage with the polar C-F and C-O bonds. The ether oxygen can also accept weak hydrogen bonds from solvents like DCM. Their overall character is well-matched. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | These solvents are strong hydrogen bond donors and acceptors. While the solute can accept a hydrogen bond at its ether oxygen, it cannot donate one. The primary interaction will be dipole-dipole. Solubility is expected to be good, but perhaps not as high as in polar aprotic solvents. |

| Highly Polar | Water | Very Low | As confirmed by experimental data (254 mg/L), the large nonpolar aromatic ring cannot overcome the strong hydrogen-bonding network of water.[4][5][6] |

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantitative data, a rigorous experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[12] The protocol below is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of equilibrium solubility. By ensuring an excess of the solid phase is present and allowing sufficient time for equilibration, we can be confident that the measured concentration in the liquid phase represents the true saturation point under the specified conditions.

Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Materials:

-

2-Ethoxy-1,3-difluorobenzene (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker/incubator

-

Calibrated pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

-

Centrifuge (optional)

-

Analytical instrumentation (HPLC-UV, GC-FID, or vacuum oven for gravimetric analysis)

Procedure:

-

Preparation:

-

Add an excess amount of 2-Ethoxy-1,3-difluorobenzene to a series of pre-weighed glass vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~100 mg of solute.

-

Record the exact mass of the solute added.

-

-

Solvent Addition:

-

Pipette a precise volume (e.g., 2.00 mL) of a single organic solvent into each corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker-incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a constant speed for a predetermined period. Causality: Agitation ensures continuous mixing, maximizing the surface area for dissolution and accelerating the approach to equilibrium.

-

Self-Validation: To confirm that equilibrium has been reached, take measurements at multiple time points (e.g., 24 hours and 48 hours). If the measured solubility does not change significantly between these points, equilibrium can be assumed.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.

-

If the solid is finely suspended, centrifuge the vials at the experimental temperature to ensure a clear supernatant.

-

-

Sampling:

-

Carefully draw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. Causality: The filter is critical to prevent any undissolved solid microparticles from being transferred, which would artificially inflate the solubility measurement.

-

-

Quantification (Choose one method):

-

a) Gravimetric Analysis (for non-volatile solutes):

-

Dispense the filtered supernatant into a pre-weighed container.

-

Record the exact mass of the solution transferred.

-

Slowly evaporate the solvent in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

The final weight is the mass of the dissolved solute. Solubility (in g/100g solvent) = [mass of solute / (mass of solution - mass of solute)] * 100.

-

-

b) Chromatographic Analysis (HPLC/GC):

-

Prepare a series of calibration standards of 2-Ethoxy-1,3-difluorobenzene of known concentrations in the solvent being tested.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

-

Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor. Causality: This method is highly sensitive and specific, making it ideal for accurately measuring solubility, especially when only small sample volumes are available.

-

-

-

Data Reporting:

-

Express solubility in standard units such as mg/mL, g/L, or molarity (mol/L).

-

Always report the temperature at which the measurement was made.

-

Conclusion

While readily available quantitative data for the solubility of 2-Ethoxy-1,3-difluorobenzene is scarce, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior. Its lipophilic nature (LogP 2.82) and moderate polarity suggest high solubility in nonpolar and polar aprotic solvents, with good solubility in polar protic solvents. For process development and research applications where precise values are necessary, the provided isothermal shake-flask protocol offers a robust and reliable method for generating high-quality, quantitative solubility data. This systematic approach, combining theoretical prediction with rigorous experimental verification, is fundamental to the successful application of this and other critical intermediates in the fields of drug discovery and materials science.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- ChemBK. (2024). 2,3-Difluoroethoxybenzene 1-Ethoxy-2,3-difluorobenzene - Physico-chemical Properties.

- Study.com. (n.d.).

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Geology Wiki | Fandom. (n.d.). Solubility.

- Wikipedia. (n.d.). Solubility.

- Scribd. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- PubChem. (n.d.). 1-Ethoxy-2,3-Difluorobenzene.

- ChemicalBook. (2025). 2,3-DIFLUOROETHOXYBENZENE.

- Sobekbio Biosciences. (n.d.). 2-ethoxy-1,3-difluorobenzene.

- AK Scientific, Inc. (n.d.). 2-Ethoxy-1,3-difluorobenzene.

- ECHEMI. (n.d.). 1-Ethoxy-2,3-difluorobenzene SDS.

Sources

- 1. 1-Ethoxy-2,3-Difluorobenzene | C8H8F2O | CID 2782928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ethoxy-1,3-difluorobenzene [sobekbio.com]

- 3. 946078-87-1 2-Ethoxy-1,3-difluorobenzene AKSci 6245AC [aksci.com]

- 4. chembk.com [chembk.com]

- 5. 2,3-DIFLUOROETHOXYBENZENE | 121219-07-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. homework.study.com [homework.study.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. geology.fandom.com [geology.fandom.com]

- 12. m.youtube.com [m.youtube.com]

A Guide to the Commercial Availability and Application of 2-Ethoxy-1,3-difluorobenzene

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Ethoxy-1,3-difluorobenzene (CAS No. 946078-87-1). This document delves into its physicochemical properties, commercial availability, a validated synthesis protocol, safety considerations, and its emerging potential in the fields of medicinal chemistry and materials science. As a fluorinated aromatic ether, this compound represents a valuable building block for creating novel molecules with enhanced metabolic stability and tailored electronic properties.

Physicochemical Properties and Molecular Structure

2-Ethoxy-1,3-difluorobenzene, also known as 2,6-difluorophenyl ethyl ether, is a substituted aromatic compound. The presence of two fluorine atoms ortho to the ethoxy group imparts unique conformational and electronic characteristics. The fluorine atoms are strong electron-withdrawing groups, influencing the reactivity of the aromatic ring, while the ethoxy group can modulate lipophilicity and metabolic pathways in drug candidates.

The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 946078-87-1 | [1][2][3] |

| Molecular Formula | C₈H₈F₂O | [4][5] |

| Molecular Weight | 158.15 g/mol | [4] |

| IUPAC Name | 1,3-Difluoro-2-ethoxybenzene | |

| Synonyms | 2,6-Difluorophenyl ethyl ether | |

| Physical Form | Liquid | |

| Purity (Typical) | ≥97% | [1] |

| Storage Temperature | Room Temperature |

Commercial Availability and Procurement

2-Ethoxy-1,3-difluorobenzene is available for research and development purposes from several specialized chemical suppliers. It is typically offered in quantities ranging from grams to tens of grams. All purchases must be made by qualified technical personnel for laboratory use only, and products are not intended for human or veterinary use.[1]

| Supplier | Purity | Available Quantities | Notes |

| AK Scientific, Inc. | ≥97% | 1g, 5g, 10g, 25g | Stocked and shipped from California, USA.[1] |

| Sigma-Aldrich | 97% | Varies | Distributed via Synthonix Corporation. |

| Sobekbio Biosciences | 98% | 1g, 5g, 25g | For life science and biotech research.[2] |

| 2A Biotech | ≥96% | Inquire for pricing | Listed as an intermediate.[3] |

Synthesis and Manufacturing

While multiple suppliers offer this compound, understanding its synthesis is crucial for process development and scalability. The most logical and field-proven approach for preparing 2-Ethoxy-1,3-difluorobenzene is via a Williamson ether synthesis. This method involves the reaction of a corresponding phenol (2,6-difluorophenol) with an ethylating agent under basic conditions. The protocol described here is adapted from a validated procedure for a similar isomer, 2,3-difluoroethoxybenzene, ensuring a high degree of confidence in its applicability.[6]

Proposed Synthetic Workflow

Caption: Williamson ether synthesis workflow for 2-Ethoxy-1,3-difluorobenzene.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 2,6-difluorophenol (1.0 equivalent) in 2-butanone (approx. 7.5 mL per gram of phenol), add potassium carbonate (1.2 equivalents).

-

Addition of Ethylating Agent: With vigorous stirring, add ethyl iodide (1.5 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The causality behind using a polar aprotic solvent like 2-butanone with a carbonate base is to ensure sufficient solubility for the phenoxide salt while promoting an SN2 reaction mechanism.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Add water and an extraction solvent like toluene or diethyl ether.

-

Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2N sodium hydroxide (to remove any unreacted phenol), water, and finally brine.

-

Drying and Concentration: Dry the isolated organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue should be purified by distillation under reduced pressure to yield the final product, 2-Ethoxy-1,3-difluorobenzene, as a clear liquid.[6]

Safety, Handling, and Storage

Proper handling of 2-Ethoxy-1,3-difluorobenzene is essential. The compound is classified with GHS hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[7]

-

Handling: Avoid breathing fumes or vapors.[7] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8] The recommended storage condition is room temperature.

-

First Aid:

Applications in Research and Drug Development

Difluorinated aromatic compounds are highly valued in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity (LogP).[10]

While specific applications for 2-Ethoxy-1,3-difluorobenzene are still emerging, its structure is analogous to other intermediates used in high-value applications. For instance, 1,3-difluorobenzene is a known precursor in the synthesis of the anti-inflammatory agent Diflunisal and the insecticide Diflubenzuron.[11] The related isomer, 2,3-difluoroethoxybenzene, is utilized in the development of Central Nervous System (CNS) drugs and advanced pesticides.[10]

The utility of this class of compounds is driven by the properties conferred by the difluoroethoxy-benzene core.

Caption: Relationship between structure, properties, and applications.

Based on these precedents, 2-Ethoxy-1,3-difluorobenzene is a promising candidate for use as a key intermediate in programs targeting:

-

Novel Pharmaceuticals: Particularly for CNS targets where improved blood-brain barrier penetration and resistance to oxidative metabolism are desired.

-

Advanced Agrochemicals: For creating more potent and stable pesticides and herbicides.

-

Material Science: As a component in the synthesis of liquid crystals and other functional organic materials.[6]

References

-

ChemBK. (2024). 2,3-Difluoroethoxybenzene 1-Ethoxy-2,3-difluorobenzene. Retrieved January 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of 2,3-Difluoroethoxybenzene in Chemical Synthesis. Retrieved January 4, 2026, from [Link]

-

2A Biotech. (n.d.). 2-ETHOXY-1,3-DIFLUOROBENZENE. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (2025). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (2006). The procedure for the synthesis of 2,3-difluoro1-decyloxybenzene (4). Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of difluorobenzenes.

-

ScienceDirect. (n.d.). The stable conformations and vibronic and cation spectroscopy of 2-ethoxybenzonitrile. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 1-Ethoxy-2,3-Difluorobenzene. Retrieved January 4, 2026, from [Link]

-

Norman Database System. (2025). Substance Information at Glance - 1-Ethoxy-2,3-Difluorobenzene. Retrieved January 4, 2026, from [Link]

Sources

- 1. 946078-87-1 2-Ethoxy-1,3-difluorobenzene AKSci 6245AC [aksci.com]

- 2. 2-ethoxy-1,3-difluorobenzene [sobekbio.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 1-Ethoxy-2,3-Difluorobenzene | C8H8F2O | CID 2782928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Norman Database System [norman-databases.org]

- 6. chembk.com [chembk.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol Development Guide: Suzuki-Miyaura Coupling of 2-Ethoxy-1,3-difluorobenzene Derivatives

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Its application is particularly profound in the fields of drug discovery and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount. This guide focuses on a specific, yet increasingly relevant, structural motif: biaryls derived from 2-ethoxy-1,3-difluorobenzene.

The incorporation of fluorine into therapeutic candidates is a well-established strategy to modulate key molecular properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] The presence of multiple fluorine atoms, as in 2-ethoxy-1,3-difluorobenzene, combined with an alkoxy group, offers a nuanced tool for fine-tuning the electronic and steric profile of a molecule.[5] However, the specific electronic nature of this substrate—an electron-rich aryl ether modulated by the inductive withdrawal of two fluorine atoms—presents unique challenges and opportunities in cross-coupling reactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-ethoxy-1,3-difluorobenzene in Suzuki-Miyaura coupling. As this specific starting material is not typically used "off-the-shelf" in coupling reactions, we will first detail the necessary synthetic modifications to prepare it as either the electrophilic (aryl halide) or nucleophilic (organoboron) partner. We will then provide detailed, field-proven protocols and explain the critical causality behind the choice of catalysts, ligands, bases, and solvents to ensure successful and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[1][6] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The role of the base is crucial and primarily facilitates the transmetalation step.[7] It can operate through two main pathways: the "boronate pathway," where the base activates the boronic acid to form a more nucleophilic boronate species, or the "hydroxide/alkoxide pathway," where the base first exchanges with the halide on the Pd(II) complex, which then reacts with the neutral boronic acid.[7][8]

Protocol Development: Utilizing 2-Ethoxy-1,3-difluorobenzene as the Electrophile

The most direct approach involves functionalizing the starting material into an aryl halide (bromide or iodide), which then serves as the electrophilic partner. The electron-donating ethoxy group strongly directs electrophilic substitution to the para position (C4), which is the most sterically accessible and electronically activated site.

Synthesis of 1-Bromo-4-ethoxy-2,6-difluorobenzene

Rationale: Electrophilic bromination is a standard and high-yielding reaction for activated aromatic rings. N-Bromosuccinimide (NBS) is a safe and convenient source of electrophilic bromine.

Protocol:

-

Dissolve 2-Ethoxy-1,3-difluorobenzene (1.0 equiv.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Bromo-4-ethoxy-2,6-difluorobenzene.

Suzuki-Miyaura Coupling Protocol

Rationale: The synthesized aryl bromide is electron-rich due to the ethoxy group, which can make the oxidative addition step challenging for traditional catalysts. The use of modern, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) is critical to facilitate this step and achieve high yields.[9] Potassium phosphate (K₃PO₄) is an effective base that often minimizes side reactions like protodeboronation of the coupling partner.[10]

Materials:

-

1-Bromo-4-ethoxy-2,6-difluorobenzene (1.0 equiv.)

-

Arylboronic Acid or Boronic Ester (1.2-1.5 equiv.)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃ or a G3-type precatalyst)

-

Ligand (e.g., XPhos or SPhos)

-

Base (e.g., K₃PO₄ or K₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O)

Step-by-Step Procedure:

-

To a dry Schlenk flask or reaction vial, add 1-Bromo-4-ethoxy-2,6-difluorobenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[11]

-

Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | Recommended Condition | Rationale & Citation |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | G3 precatalysts ensure efficient formation of the active LPd(0) species.[1][12] |

| Ligand | XPhos or SPhos (1.1-1.2 x Pd mol%) | Bulky, electron-rich ligands accelerate oxidative addition of electron-rich aryl halides.[9][10] |

| Base | K₃PO₄ (2.0-3.0 equiv.) | Effective base that often provides better results than carbonates and minimizes side reactions.[7] |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Aprotic solvents with water facilitate dissolution of the base and boronic acid.[11] |

| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially oxidative addition. |

Protocol Development: Utilizing 2-Ethoxy-1,3-difluorobenzene as the Nucleophile

This alternative pathway involves converting the starting material into an organoboron reagent. This can be advantageous if coupling with a rare or precious aryl halide. The primary challenge with this approach is the potential for protodeboronation—the undesired cleavage of the C-B bond—especially with electron-rich and ortho-substituted arylboronic acids.[10]

Synthesis of (2-Ethoxy-1,3-difluorophenyl)boronic Acid Pinacol Ester

Rationale: Miyaura borylation is a palladium-catalyzed method to directly convert aryl halides to boronic esters. This avoids the use of organolithium or Grignard reagents, which may have functional group compatibility issues. Pinacol esters are generally more stable and easier to handle and purify than the corresponding boronic acids.[2]

Protocol (starting from 1-Bromo-4-ethoxy-2,6-difluorobenzene):

-

In a glovebox or under an inert atmosphere, combine 1-Bromo-4-ethoxy-2,6-difluorobenzene (1.0 equiv.), Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.), and Potassium Acetate (KOAc) (1.5 equiv.) in a Schlenk flask.

-

Add a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (3 mol%).

-

Add anhydrous, degassed 1,4-dioxane.

-

Seal the flask and heat to 80-90 °C for 12-18 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

-

Concentrate the filtrate and purify the resulting boronic ester by column chromatography.

Suzuki-Miyaura Coupling Protocol

Rationale: To mitigate protodeboronation, it is crucial to use highly active catalyst systems that promote the desired C-C coupling at a rate significantly faster than the C-B bond cleavage. Room temperature or mildly elevated temperature conditions are preferred.[10]

Caption: Decision workflow for preparing 2-ethoxy-1,3-difluorobenzene derivatives for Suzuki coupling.

Step-by-Step Procedure:

-

To a reaction vial, add the aryl or heteroaryl halide (1.0 equiv.), (2-Ethoxy-1,3-difluorophenyl)boronic acid pinacol ester (1.5 equiv.), and a suitable base (K₃PO₄ or Cs₂CO₃, 3.0 equiv.).

-

Add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

-

Evacuate and backfill the vial with Argon.

-

Add the degassed solvent (e.g., 2-MeTHF or THF/H₂O).

-

Stir the reaction vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The lower temperature is key to preventing protodeboronation.

-

Monitor the reaction closely by LC-MS. Due to the high catalyst activity, reactions can be complete in 30 minutes to a few hours.[9]

-

Perform an aqueous workup and purification as described in section 3.2.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Poorly degassed solvents/reagents.3. Oxidative addition is too slow (for aryl halides). | 1. Use a modern precatalyst (e.g., G3 type).2. Ensure rigorous degassing of all solvents.3. Switch to a more electron-rich, bulkier ligand (e.g., from SPhos to RuPhos). Increase temperature. |

| Significant Protodeboronation | 1. Base is too strong or reaction temp is too high.2. Reaction is too slow, allowing side reaction to dominate.3. Water content is too high. | 1. Use a milder base (K₃PO₄, K₂CO₃). Lower the reaction temperature.2. Use a more active catalyst/ligand system to accelerate the productive coupling.3. Use anhydrous solvents or a lower proportion of water. |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction setup is fully purged with an inert gas and that degassed solvents are used. |

| Incomplete Reaction | 1. Insufficient equivalents of boronic acid or base.2. Catalyst deactivation over time. | 1. Increase the equivalents of the boronic acid (to 1.5) and base (to 3.0).2. Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). |

References

-

Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. [Link]

-

Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Thieme. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

-

Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

-

Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]

-

Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. ACS Publications. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]

-

Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

-

Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. RSC Publishing. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

The role of fluorine in medicinal chemistry. ResearchGate. [Link]

-

Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]

-

Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. ResearchGate. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Regioselective Functionalization of 2-Ethoxy-1,3-difluorobenzene via Directed ortho-Lithiation

Abstract & Introduction

Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, enabling the precise, regioselective functionalization of aromatic systems.[1][2] This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[1] The DoM strategy relies on a directing metalation group (DMG), typically a heteroatom-containing substituent, that coordinates to an organolithium base. This coordination facilitates the deprotonation of a proximate ortho C-H bond, generating a stabilized aryllithium intermediate that can be trapped by a wide array of electrophiles.[3][4]

Fluorinated aromatic compounds are of paramount importance in pharmaceuticals, agrochemicals, and materials science, owing to the unique electronic properties and metabolic stability conferred by the fluorine atom. The target molecule, 2-ethoxy-1,3-difluorobenzene, presents a synthetically valuable scaffold. However, its functionalization is complicated by the presence of multiple directing groups: a moderately strong ethoxy DMG and two moderate fluorine DMGs.[3]

This application note provides a comprehensive guide to the directed ortho-lithiation of 2-ethoxy-1,3-difluorobenzene. We will delve into the mechanistic principles governing the reaction's regioselectivity, present a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers and professionals in drug development and chemical synthesis seeking to leverage DoM for the construction of complex, polysubstituted aromatic molecules.

Mechanistic Principles & Regioselectivity

The success of a DoM reaction hinges on the ability of the DMG to form a pre-lithiation complex with the organolithium reagent, thereby lowering the kinetic barrier for deprotonation of an adjacent C-H bond.[5] This process is distinct from simple acid-base chemistry and is governed by complex-induced proximity effects (CIPE).

The Role of the Directing Metalation Group (DMG)

The ethoxy group (-OEt) on the substrate serves as the primary DMG. The lone pairs on the oxygen atom act as a Lewis base, coordinating to the Lewis acidic lithium cation of the organolithium base (e.g., s-BuLi).[1] This brings the highly basic alkyl group into close proximity with the ortho protons, facilitating their abstraction.

Predicting Regioselectivity in a Polysubstituted System

In 2-ethoxy-1,3-difluorobenzene, three potential sites for lithiation exist: C4, C6 (both ortho to the ethoxy group), and C2 (which has no proton). The fluorine atoms at C1 and C3 also exert a directing effect. A well-established hierarchy of DMG strength is used to predict the outcome of competitive lithiations.[6]

-

-OEt (Alkoxy): Moderate DMG

-

-F (Fluoro): Moderate DMG

Generally, alkoxy groups are considered stronger directing groups than fluoro groups. The primary lithiation event is therefore directed by the ethoxy group. Of the two protons ortho to the ethoxy group (at C4 and C6), the C4 proton is flanked by a fluorine atom, increasing its kinetic acidity. However, the C6 proton is sterically unhindered. In many cases, lithiation occurs at the most sterically accessible site unless there is a significant electronic preference. For this system, lithiation is predicted to occur regioselectively at the C4-position, which is ortho to the primary ethoxy director and meta to the C1-fluoro substituent.

Experimental Protocol: Synthesis of 4-iodo-2-ethoxy-1,3-difluorobenzene

This protocol details a representative procedure using iodine as the electrophile. The principles are broadly applicable to other electrophiles.

Safety Precaution: Organolithium reagents such as sec-butyllithium are pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Ethoxy-1,3-difluorobenzene | >98% | Commercial Source | Store under inert gas. |

| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Commercial Source | Titrate prior to use. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial Source | Purify via a solvent system or use freshly opened Sure/Seal™ bottles. |

| Iodine (I₂) | >99.8% | Commercial Source | |

| Saturated aq. NH₄Cl | Reagent | - | |

| Saturated aq. Na₂S₂O₃ | Reagent | - | |

| Brine | Reagent | - | |

| Anhydrous MgSO₄ | Reagent | - | |

| Ethyl Acetate | HPLC Grade | - | For extraction/chromatography. |

| Hexanes | HPLC Grade | - | For extraction/chromatography. |

Step-by-Step Methodology

// Nodes Setup [label="1. Assemble & Flame-Dry Glassware\nunder Inert Atmosphere (N2/Ar)"]; Reagents [label="2. Add Anhydrous THF and\n2-Ethoxy-1,3-difluorobenzene"]; Cooling1 [label="3. Cool Reaction Mixture\nto -78 °C (Dry Ice/Acetone)"]; Lithiation [label="4. Add s-BuLi Dropwise\n(1.1 eq) over 15 min"]; Stirring1 [label="5. Stir at -78 °C for 1 hour\n(Formation of Aryllithium)"]; ElectrophilePrep [label="6. Prepare I2 solution\nin Anhydrous THF"]; Quench [label="7. Add I2 Solution Dropwise\nat -78 °C"]; Warm [label="8. Slowly Warm to Room Temp.\nover 2 hours"]; Workup1 [label="9. Quench with sat. aq. NH4Cl"]; Workup2 [label="10. Decolorize with sat. aq. Na2S2O3"]; Extraction [label="11. Extract with Ethyl Acetate (3x)"]; Drying [label="12. Dry Combined Organics (MgSO4),\nFilter, and Concentrate"]; Purification [label="13. Purify by Column Chromatography\n(Silica Gel, Hexanes/EtOAc)"];

// Edges Setup -> Reagents; Reagents -> Cooling1; Cooling1 -> Lithiation; Lithiation -> Stirring1; Stirring1 -> Quench; ElectrophilePrep -> Quench [style=dashed]; Quench -> Warm; Warm -> Workup1; Workup1 -> Workup2; Workup2 -> Extraction; Extraction -> Drying; Drying -> Purification; } Figure 2: Step-by-step experimental workflow for the synthesis of 4-iodo-2-ethoxy-1,3-difluorobenzene.

Procedure:

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

-